Anticonvulsant Efficacy Equivalent to Cannabidiol in PTZ-Induced Rat Seizure Model
In a head-to-head rat seizure study, H₂CBD (the closely related 8,9-dihydrocannabidiol scaffold) demonstrated anticonvulsant efficacy statistically indistinguishable from CBD at matched doses. At 200 mg kg⁻¹ (i.p.), both compounds reduced maximum seizure severity on the Racine scale to a median of 2, compared to vehicle median of 5 (P < 0.001 for both vs. vehicle) [1]. The percentage of animals exhibiting tonic-clonic seizures was significantly lower for both H₂CBD and CBD groups versus vehicle (P < 0.05) [1]. Dose-dependent anticonvulsant action was observed at 50, 100, and 200 mg kg⁻¹ [1]. Note: This evidence derives from studies on 8,9-Dihydrocannabidiol (C₂₁H₃₂O₂), which is commercially conflated with Dihydro Cannabinodiol (C₂₁H₂₈O₂) but is a structurally distinct compound.
| Evidence Dimension | Anticonvulsant efficacy (PTZ-induced generalized seizures in rats) |
|---|---|
| Target Compound Data | H₂CBD 200 mg/kg: Racine scale median 2 (IQR 0.25–4.25); significantly reduced tonic-clonic seizure incidence |
| Comparator Or Baseline | CBD 200 mg/kg: Racine scale median 2 (IQR 0.25–3.75); Vehicle: median 5 (IQR 4.25–5) |
| Quantified Difference | Seizure severity reduction equivalent to CBD (P < 0.001 vs. vehicle for both); P > 0.05 between H₂CBD and CBD |
| Conditions | Male Wistar Han rats; PTZ 85 mg/kg i.p.; compound administered 1 h prior; n = 12 per group |
Why This Matters
For researchers seeking an anticonvulsant cannabinoid scaffold not derived from Cannabis sativa and not convertible to THC, the H₂CBD scaffold offers efficacy equivalent to CBD, providing a regulatory and synthetic risk mitigation advantage.
- [1] Mascal M, Hafezi N, Wang D, et al. Synthetic, non-intoxicating 8,9-dihydrocannabidiol for the mitigation of seizures. Sci Rep. 2019;9:7778. PMID: 31123271. View Source
